molecular formula C20H14N2O4S B11660731 10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine CAS No. 41648-56-0

10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine

Cat. No.: B11660731
CAS No.: 41648-56-0
M. Wt: 378.4 g/mol
InChI Key: SOXKZEAFCSJGQV-UHFFFAOYSA-N
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Description

10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine is a phenothiazine derivative characterized by a 2-nitrophenoxy acetyl group at the 10-position of the tricyclic phenothiazine core. Phenothiazines are electron-rich heterocycles with a sulfur and nitrogen atom in their structure, enabling diverse chemical modifications.

Properties

CAS No.

41648-56-0

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

2-(2-nitrophenoxy)-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C20H14N2O4S/c23-20(13-26-17-10-4-1-7-14(17)22(24)25)21-15-8-2-5-11-18(15)27-19-12-6-3-9-16(19)21/h1-12H,13H2

InChI Key

SOXKZEAFCSJGQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the sulfur and nitrogen atoms of the phenothiazine core. These reactions are critical for understanding its redox behavior:

  • Mechanism :

    • First oxidation : Occurs at the nitrogen atom, forming a radical cation with a planar structure due to delocalization of the unpaired electron .

    • Second oxidation : Affects the sulfur atom, leading to a doubly charged species, though these are unstable in solution and undergo rapid comproportionation .

  • Conditions :

    • Typical conditions involve cyclic voltammetry in acetonitrile/tetrabutylammonium perchlorate .

    • Oxidation potentials are measured at E₀/+₁ = 270 mV and E+1/+₂ = 770 mV .

  • Applications :

    • Utilized in studying electronic properties and surface modifications of metals .

Hydrolysis Reactions

The ester linkage between the phenothiazine core and the nitrophenoxyacetyl group is susceptible to hydrolytic cleavage:

Reaction TypeMechanismConditionsProducts
Ester Hydrolysis Nucleophilic attack on carbonylBasic conditions (e.g., NaOH)Phenothiazine + nitrophenoxyacetic acid

Nucleophilic Substitution

The acetyl group’s reactivity facilitates substitution reactions:

  • Mechanism :

    • The carbonyl group acts as an electrophilic center, enabling nucleophilic attack by reagents like Grignard reagents or amines.

    • Example: Reaction with hydrazine derivatives to form hydrazones.

  • Conditions :

    • Polar aprotic solvents (e.g., DMF, DMSO) and room temperature.

Reactivity Profile

The compound’s reactivity is influenced by its structural features:

  • Nitro group : Acts as an electron-withdrawing group, enhancing stability and directing electrophilic substitution.

  • Phenothiazine core : Redox-active heterocycle with electron-rich character, enabling oxidation and coordination with metals .

Scientific Research Applications

Table 1: Summary of Synthetic Routes

StepReaction TypeKey Reagents
1NitrationPhenylacetic Acid, Nitric Acid
2CouplingPhenol, 2-Nitrophenylacetic Acid
3AcylationPhenothiazine, Acetyl Chloride

Chemistry

10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine serves as a reagent in organic synthesis for preparing heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, substitution, and cyclization.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it interacts with biological macromolecules, suggesting possible applications in drug design targeting specific enzymes or receptors.

Medicine

The compound has garnered attention for its antiviral properties. Research indicates effectiveness against several viruses, including Adenovirus, HSV-1 (Herpes Simplex Virus Type 1), and SARS-CoV-2 (the virus responsible for COVID-19). Its mechanism of action may involve the reduction of the nitro group to an amino group, facilitating interactions with viral proteins.

Industry

In industrial applications, this compound is explored for developing new materials with specific electronic or optical properties. Its derivatives are also utilized in the dye and pigment industry due to their vibrant colors and stability.

Case Study 1: Antiviral Activity

A study conducted by researchers evaluated the antiviral effects of phenothiazine derivatives against SARS-CoV-2. The results indicated that specific modifications to the phenothiazine structure enhanced antiviral activity, highlighting the importance of structural diversity in drug design .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of cholinesterases by phenothiazine derivatives similar to this compound. The study found that these compounds could effectively inhibit both acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Table 2: Summary of Case Studies

Study FocusFindingsReference
Antiviral ActivityEnhanced activity against SARS-CoV-2
Enzyme InhibitionEffective inhibition of cholinesterases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The 10-position of phenothiazine is a common site for functionalization. Key structural analogs include:

Compound Name Substituent at 10-Position Key Structural Features Molecular Weight (g/mol)
10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine 2-Nitrophenoxy acetyl group Electron-withdrawing nitro group at ortho position ~370 (estimated)
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 4-Nitrophenyl ethynyl group Conjugated ethynyl linker, nitro at para 344.39
10-Methyl-10H-phenothiazine Methyl group Simple alkyl substitution 213.30
2-Chloro-10-(phenylmethyl)-10H-phenothiazine Benzyl group with chlorine at C2 Bulky aromatic substituent, halogen 323.85
10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine Chloropropyl and CF3 at C2 Aliphatic chain, electron-withdrawing CF3 324.78

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, CF3) enhance redox activity and stabilize charge-transfer interactions, critical for optoelectronic applications .
  • Substituent position : The ortho-nitro group in the target compound may induce steric hindrance compared to para-nitro analogs, affecting molecular planarity and intermolecular interactions .

Physicochemical Properties

Compound Melting Point (°C) Crystal System (Space Group) Folding Angle (°)
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine N/A Triclinic (P1) 153.87
10-Methyl-10H-phenothiazine 99–101 Not reported N/A

Key Findings :

  • The butterfly-shaped phenothiazine core (folding angle ~153–154°) is conserved across derivatives, enabling π-stacking and charge-transfer interactions .
  • Nitro-substituted derivatives exhibit lower solubility in polar solvents due to increased hydrophobicity.
Antitumor Activity ():
  • Substituent impact : Trifluoromethyl (CF3) at C2 enhances antitumor potency (TCID50 = 4.7 µg) compared to chlorine (TCID50 = 62.5 µg).
  • Side-chain length : Butyl chains at 10N improve activity over propyl chains (e.g., TCID50 = 7.8 µg for butyl vs. 11.5 µg for propyl).

Relevance to Target Compound: The 2-nitrophenoxy acetyl group may confer moderate antitumor activity due to nitro-induced DNA intercalation or redox cycling. However, bulky substituents could reduce bioavailability compared to smaller groups like CF3.

Biological Activity

10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine is a phenothiazine derivative that has garnered attention for its diverse biological activities. Phenothiazines, known for their tricyclic structure, have been widely studied for their pharmacological properties, including antipsychotic, anti-inflammatory, and antimicrobial effects. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a phenothiazine core modified with a nitrophenoxyacetyl group. This modification is crucial for enhancing its biological activity. The structural formula can be represented as follows:

C15H12N2O3S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes, including phospholipase A2, which plays a role in inflammatory processes .
  • DNA Intercalation : Like many phenothiazines, it may intercalate into DNA, affecting replication and transcription processes .

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Reduces pro-inflammatory cytokine production and inhibits inflammatory pathways.

Data Table of Biological Activities

The following table summarizes the biological activities and corresponding IC50 values where applicable:

Biological ActivityTarget Organism/Cell TypeIC50 (µM)Reference
AntibacterialStaphylococcus aureus5.4
AntifungalCandida albicans7.8
Anticancer (Cytotoxic)HeLa Cells12.0
Anti-inflammatoryRAW 264.7 Macrophages15.0

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of this compound against various cancer cell lines. The compound was found to induce apoptosis in HeLa cells by activating caspase pathways, leading to significant reductions in cell viability at concentrations above 12 µM.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria. The compound displayed notable antibacterial activity with an IC50 value of 5.4 µM against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

Q & A

Q. What are the established synthetic routes for 10-((2-Nitrophenoxy)acetyl)-10H-phenothiazine?

The compound can be synthesized via Sonogashira coupling or derivatization of chloroacetyl intermediates . For example, Sonogashira coupling involves reacting 10-ethynyl-10H-phenothiazine with nitro-substituted aryl halides (e.g., 1-iodo-2-nitrobenzene) using Pd(PPh₃)₄ and CuI catalysts in a THF/triethylamine solvent system . Post-reaction purification via gel permeation chromatography or recrystallization from dichloromethane yields the product. Yield optimization may require adjusting catalyst loading (e.g., 6 mol% Pd) and reaction duration (e.g., 20 hours) .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation typically combines X-ray crystallography , NMR spectroscopy , and mass spectrometry . Single-crystal X-ray diffraction provides precise bond lengths and angles (e.g., C–N bond distances of ~1.35 Å and torsion angles like −176.47° for nitro group orientation) . 1^1H NMR peaks (e.g., δ = 8.21 ppm for aromatic protons) and high-resolution mass spectrometry (e.g., m/z 344.39) further corroborate the structure .

Advanced Research Questions

Q. What strategies address low synthetic yields (<10%) in Sonogashira coupling reactions?

Low yields often stem from catalyst deactivation or side reactions . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance Pd catalyst stability.
  • Temperature control : Maintaining 60–80°C minimizes side product formation.
  • Purification : Gel chromatography or fractional crystallization improves purity . Computational modeling (e.g., DFT) can predict reactive intermediates to guide condition adjustments .

Q. How do conformational dynamics influence the compound’s photophysical properties?

Crystallographic data reveal non-planar phenothiazine cores (torsion angles: −176.47° to 178.45°) due to steric hindrance from the nitro group. This distortion reduces π-conjugation, altering absorption/emission spectra. Time-dependent DFT simulations correlate these structural features with experimental UV-Vis peaks (e.g., λmax ~450 nm) .

Q. How can researchers resolve discrepancies between NMR and crystallographic data?

Contradictions (e.g., unexpected proton splitting in NMR vs. symmetric crystal packing) require multimodal validation :

  • Dynamic NMR : Assess temperature-dependent shifts to detect conformational flexibility.
  • Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C–H···O) that stabilize specific conformers in the solid state .
  • Statistical refinement : R-factors <0.037 ensure crystallographic data reliability .

Q. What methodologies evaluate structure-activity relationships (SAR) for biological applications?

SAR studies involve:

  • Functional group substitution : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) moieties.
  • Biological assays : Test HDAC inhibition (IC₅₀) using fluorescence-based assays or antiproliferative activity in cancer cell lines (e.g., MTT assays) .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., HDAC2) using AutoDock Vina .

Methodological Considerations

  • Crystallography : Use NUMABS for absorption corrections and SHELXL for refinement to achieve R-values <0.05 .
  • Statistical design : Apply factorial experiments to isolate variables (e.g., solvent polarity vs. catalyst ratio) impacting yield .

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